molecular formula C15H19NO2 B4748813 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate

5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate

Cat. No. B4748813
M. Wt: 245.32 g/mol
InChI Key: HWCSEJKIEJBKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. EPPA is a derivative of propargylamine and is a member of the propargylamine family of compounds. In

Mechanism of Action

5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate exerts its neuroprotective effects through the inhibition of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate increases the levels of dopamine and other neurotransmitters in the brain, which can improve cognitive function and protect against neuronal damage.
Biochemical and Physiological Effects:
5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate has been shown to increase dopamine levels in the brain and improve cognitive function in animal models of Alzheimer's disease. 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate has also been shown to protect against oxidative stress-induced neuronal damage and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of using 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate in lab experiments is its potential toxicity at high doses, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate. One potential direction is the development of 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate derivatives with improved neuroprotective properties and reduced toxicity. Another potential direction is the investigation of 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate's potential in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate and its effects on other neurotransmitters in the brain.
Conclusion:
In conclusion, 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate is a promising compound with potential in the field of neuroscience due to its neuroprotective properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential in the treatment of neurological disorders. With continued research, 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate and its derivatives may provide new avenues for the treatment of these disorders.

Scientific Research Applications

5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate has been studied extensively in the field of neuroscience due to its potential as a neuroprotective agent. Studies have shown that 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate can protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease. 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate has also been shown to have potential in the treatment of Parkinson's disease and depression.

properties

IUPAC Name

5-(N-ethylanilino)pent-3-ynyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-16(15-10-6-4-7-11-15)12-8-5-9-13-18-14(2)17/h4,6-7,10-11H,3,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCSEJKIEJBKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#CCCOC(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Ethyl(phenyl)amino]pent-3-yn-1-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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